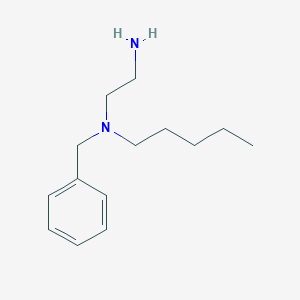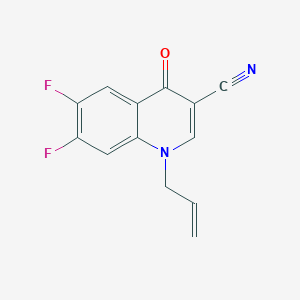![molecular formula C19H22ClN7O B2367863 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920228-24-6](/img/structure/B2367863.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have shown inhibitory effects on certain biological processes . For instance, they have been found to inhibit CHIKV replication and exhibit antiproliferative activity .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core attached to a piperazine and a pentanone . The exact structure would require further analysis.Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one have been investigated for their antimicrobial activities. For instance, a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives showed tested antimicrobial activity (El-Agrody et al., 2001). Similarly, new 1,2,4-triazole derivatives have demonstrated moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to the queried compound. For instance, compounds containing the 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one and 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring systems have been identified as useful components for developing 5-HT2 antagonists with implications in cancer therapy (Watanabe et al., 1992). Additionally, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Antihypertensive Agents
1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their antihypertensive activity. Some of these compounds displayed promising antihypertensive effects in vitro and in vivo (Bayomi et al., 1999).
In Vitro Studies
In vitro studies of similar compounds have provided insights into their biological activities. For example, the synthesis and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives showed that certain compounds exhibited superior antimicrobial activities against specific bacterial strains (Patil et al., 2021).
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDSVZDMWPBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

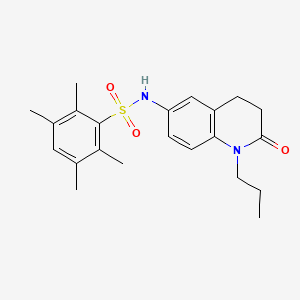
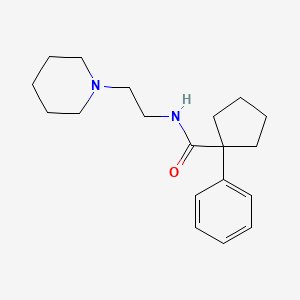
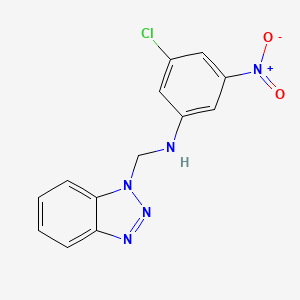
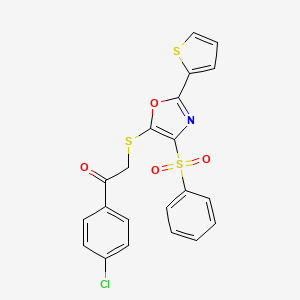
![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
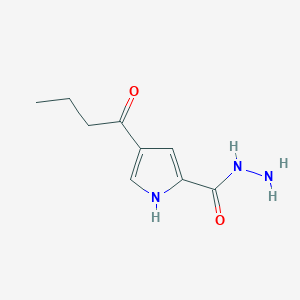
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
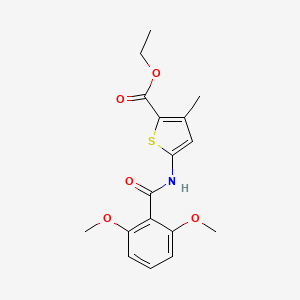
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)
![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)
